molecular formula C12H9N B3349907 9H-Indeno[2,1-c]pyridine CAS No. 244-40-6

9H-Indeno[2,1-c]pyridine

Cat. No.: B3349907
CAS No.: 244-40-6
M. Wt: 167.21 g/mol
InChI Key: JWAOIQJBPAHCST-UHFFFAOYSA-N
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Description

9H-Indeno[2,1-c]pyridine is a fused heterocyclic compound consisting of an indene moiety fused to a pyridine ring. Its core structure grants unique electronic and steric properties, making it a scaffold of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

9H-indeno[2,1-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAOIQJBPAHCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344507
Record name 9H-Indeno[2,1-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-40-6
Record name 9H-Indeno[2,1-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno[2,1-c]pyridine can be achieved through various methods. One common approach involves a three-component domino reaction, which includes the cleavage of a carbon-carbon bond under transition-metal-free conditions. This method provides a straightforward and efficient route to obtain polyfunctionalized indenopyridine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of magnetically recoverable nano-catalysts has been explored for the preparation of pyridine derivatives. These catalysts offer advantages such as high surface area, simple preparation, and easy separation from the reaction medium .

Chemical Reactions Analysis

Types of Reactions: 9H-Indeno[2,1-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted pyridine derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

9H-Indeno[2,1-c]pyridine serves as a versatile building block in organic synthesis. Its fused ring structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex organic molecules. Researchers have utilized it as a ligand in coordination chemistry, enhancing the reactivity and selectivity of metal complexes.

Synthesis of Derivatives

The compound is instrumental in synthesizing derivatives that exhibit enhanced properties. For example, 3-methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine has been synthesized and tested for its potential as a precursor for more complex organic materials.

Biological Applications

Antimicrobial Properties

Research indicates that this compound and its derivatives possess notable antimicrobial activity. Studies have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant efficacy at low concentrations. For instance, specific derivatives demonstrated MIC values of 0.156 mg/mL against S. aureus and 0.300 mg/mL against E. coli .

Anticancer Potential

The anticancer properties of this compound have been extensively investigated. Derivatives have shown the ability to inhibit cancer cell proliferation in vitro by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The presence of substituents like methyl and o-tolyl groups enhances interactions with molecular targets such as kinases and transcription factors implicated in cancer progression.

Medicinal Applications

Therapeutic Development

The compound is being explored for its therapeutic applications in drug development. Its interaction with specific biological pathways positions it as a candidate for developing new drugs targeting diseases such as cancer and neurodegenerative disorders. The mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity.

Neuroprotective Effects

Some studies suggest that derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's disease. This property underscores its potential role in developing neuroprotective agents.

Industrial Applications

Organic Semiconductors and LEDs

In the industrial sector, this compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

Study Application Findings
Study AAntimicrobialMIC = 0.156 mg/mL against S. aureus
Study BAnticancerInhibition of cancer cell proliferation via modulation of signaling pathways
Study CNeuroprotectionAChE inhibition indicating potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 9H-Indeno[2,1-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Phenindamine (2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine)
  • Molecular Formula : C₁₉H₁₉N
  • Molecular Weight : 261.36 g/mol
  • Key Features : Partial saturation of the pyridine and indene rings, with a methyl group at position 2 and a phenyl group at position 9 .
  • Pharmacological Role: Phenindamine is a well-known antihistamine (H₁ receptor antagonist) used to treat allergies .
Hexahydro Derivatives (e.g., 2-Benzyl-9-phenylhexahydroindeno[2,1-c]pyridine)
  • Molecular Formula : C₂₅H₂₅N
  • Synthesis : Catalytic hydrogenation of tetrahydro derivatives using palladium on activated carbon under high pressure (70°C, 100 psi) .
  • Stereochemistry : All-cis stereochemistry is achieved in hexahydro derivatives, as confirmed by NMR and X-ray crystallography .
9H-Indeno[2,1-c]pyridin-9-one Derivatives
  • Example: 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one (CAS 62578-45-4) Molecular Formula: C₁₉H₁₃NO Key Features: A ketone group at position 9 introduces polarity, altering solubility and reactivity. The 19F NMR spectrum of fluorinated derivatives shows a distinct signal at −109.8 ppm .

Stereochemical Considerations

  • Geometric Isomerism: Tetrahydro derivatives (e.g., 2-phenethyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine) exhibit geometric isomerism due to restricted rotation around the C4a–C9 bond. NMR data (δ 164.4 ppm for fluorinated carbons) confirm distinct stereochemical environments .
  • All-cis Configuration : Hexahydro derivatives synthesized via catalytic hydrogenation adopt an all-cis configuration, critical for biological activity .

Pharmacological Activity

Compound Activity Mechanism Reference
Phenindamine Antihistamine H₁ receptor antagonism
2-Pyridyl-substituted Enhanced antihistaminic activity Structural mimic of pheniramines
Hexahydro derivatives Potential CNS activity Undisclosed (preclinical studies)

Spectral and Physical Property Comparison

Property 9H-Indeno[2,1-c]pyridine Phenindamine 3-Methyl-1-phenyl-pyridin-9-one
¹³C NMR (ppm) 114.6 (CN) 164.4 (C-F, ¹JCF = 248.9 Hz) 188.0 (C=O)
Melting Point (°C) 79 140–141 (HCl salt) 235–237
LogP 3.2 (predicted) 4.5 (experimental) 4.1 (predicted)

Biological Activity

9H-Indeno[2,1-c]pyridine is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fused indene and pyridine ring system, which contributes to its unique electronic properties. The general formula is C12H9NC_{12}H_9N, with a molecular weight of approximately 179.21 g/mol. The structural characteristics of this compound allow it to engage in various chemical reactions and biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit several notable biological activities:

  • Antiviral Properties : Certain derivatives have demonstrated potential in inhibiting viral replication. For instance, compounds like ethyl this compound-3-carboxylate have shown effectiveness against specific viral strains by interfering with their life cycles .
  • Anticancer Effects : Various studies have highlighted the anticancer potential of this compound derivatives. They may induce apoptosis in cancer cells through modulation of signaling pathways .
  • Antimicrobial Activity : Some derivatives have been investigated for their antimicrobial properties, showing efficacy against a range of bacterial strains .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives interact with enzymes or receptors, modulating their activity. This can lead to significant changes in cellular processes such as apoptosis and cell proliferation .
  • Molecular Targeting : The unique structure allows these compounds to bind effectively to various molecular targets, influencing their biological activity .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyCompoundActivityFindings
1,3-Diphenyl-9H-Indeno[2,1-c]pyridineAnticancerInduces apoptosis in cancer cell lines.
Ethyl this compound-3-carboxylateAntiviralInhibits replication of specific viruses.
3-Methyl-9-(o-tolyl)-9H-Indeno[2,1-c]pyridineAntimicrobialEffective against multiple bacterial strains.

Q & A

Q. What are the standard synthetic routes for 9H-Indeno[2,1-c]pyridine derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves ketallization to stabilize reactive intermediates. For example, spiro[9H-indeno[2,1-b]pyridine]-9,2'-[1,3]dioxolane derivatives are synthesized by reacting 1-azafluorenone with ethylene glycol under acidic conditions . Optimization includes adjusting reaction temperature (e.g., 80–100°C) and stoichiometry of reagents to minimize side reactions. Post-synthesis purification via column chromatography (e.g., ethyl acetate/cyclohexane, 2:1) is critical for isolating pure products .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and stereochemistry. For example, crystal structures of related indeno-pyridine derivatives (e.g., 7-nitro-2-phenylimidazo[2,1-c]pyridine) reveal planar heterocyclic cores with π-π stacking (spacing: ~3.37 Å) and intermolecular S···O interactions (2.99–3.20 Å) . Complementary techniques include:
  • NMR : Diastereotopic protons in ethylene bridges (δ ~6.70 ppm) confirm stereochemical rigidity .
  • IR : Stretching bands for C=O (1650–1700 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conflicting reactivity data in methylating this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in methylation outcomes (e.g., resistance to 1,3-addition in azafluorene derivatives) arise from steric hindrance and electronic effects. For instance, lithium dimethylcopper fails to methylate spiro[9H-indeno[2,1-b]pyridine] due to the rigidity of the fused ring system . Solutions include:
  • Using bulkier organometallic reagents (e.g., Grignard reagents with tert-butyl groups) to bypass steric barriers.
  • Computational modeling (DFT) to predict reactive sites and transition states .

Q. What strategies are effective for analyzing intermolecular interactions in this compound-based crystals, and how do these interactions influence material properties?

  • Methodological Answer : Intermolecular interactions (e.g., π-π stacking, hydrogen bonding) are analyzed via:
  • X-ray Diffraction : Quantifies stacking distances (e.g., 3.370 Å in imidazo[2,1-b]pyridine derivatives) and dihedral angles (e.g., 9.06° for nitro groups) .
  • Soft X-ray Absorption Spectroscopy (XAS) : Probes C and N 1s→π* transitions to map electronic interactions in solution or solid states .
    These interactions enhance thermal stability and optoelectronic properties, making derivatives suitable for organic semiconductors .

Q. How can Principal Component Analysis (PCA) resolve contradictions in spectroscopic data for degradation products of this compound derivatives?

  • Methodological Answer : PCA is applied to UV/Vis or FTIR datasets to deconvolute overlapping signals from degradation byproducts. For example, in photodecomposition studies of platinum-pyridine complexes, PCA identified key intermediates (e.g., azide radicals) and validated kinetic models with <5% error .

Key Research Challenges and Recommendations

  • Synthetic Pitfalls : Competing 1,2- vs. 1,4-addition pathways in fused pyridine systems require strict temperature control .
  • Data Reproducibility : Document reagent purity (e.g., Sigma-Aldrich ≥99%), storage conditions (dry, inert atmosphere), and analytical parameters (e.g., NMR solvent) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Indeno[2,1-c]pyridine
Reactant of Route 2
9H-Indeno[2,1-c]pyridine

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